Levonorgestrel EP Impurity V
CAS No.: 14009-70-2
Cat. No.: VC21352533
Molecular Formula: C22H28O2
Molecular Weight: 324.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 14009-70-2 |
---|---|
Molecular Formula | C22H28O2 |
Molecular Weight | 324.5 g/mol |
IUPAC Name | (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
Standard InChI | InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1 |
Standard InChI Key | NXKYEZGQCNWQRT-SPQGHWSVSA-N |
Isomeric SMILES | CCC12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Chemical Identity and Basic Properties
Levonorgestrel EP Impurity V, identified by the Chemical Abstracts Service (CAS) number 14009-70-2, is a structural isomer of the synthetic progestin drug levonorgestrel. It is formally recognized in the European Pharmacopoeia (EP) as a potential impurity that requires monitoring during the production of levonorgestrel-based medications .
Physical and Chemical Characteristics
The physical and chemical characteristics of Levonorgestrel EP Impurity V are summarized in the following table:
Property | Description |
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CAS Number | 14009-70-2 |
Molecular Formula | C₂₂H₂₈O₂ |
Molecular Weight | 324.46 g/mol |
Physical Appearance | White to off-white solid |
Solubility | Soluble in organic solvents such as tetrahydrofuran, dimethyl sulfoxide, acetone, and chloroform |
Melting Point | Not explicitly reported in literature |
Optical Rotation | Specific to its chiral centers |
The compound contains multiple chiral centers, making its stereochemistry an important aspect of its identification and characterization.
Nomenclature and Structural Information
IUPAC Nomenclature and Synonyms
The compound is known by several names and identifiers in scientific literature and commercial catalogues:
Nomenclature Type | Name |
---|---|
IUPAC Name | (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
Common Names | 18-Methyl Mestranol; 13-Ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol; 13β-Ethyl-17α-ethynyl-3-methoxyestra-1,3,5(10)-trien-17β-ol; Aromatic Levonorgestrel |
Chemical Identifiers | Standard InChIKey: NXKYEZGQCNWQRT-SPQGHWSVSA-N |
Structural Representation
Levonorgestrel EP Impurity V features a tetracyclic steroid structure with an aromatic A-ring, distinguishing it from levonorgestrel which has a non-aromatic A-ring. The compound includes a methoxy group at the C-3 position, an ethyl group at the C-13 position, and an ethynyl group at the C-17 position, along with a hydroxyl group also at C-17 .
The structural characteristics define its physical, chemical, and biological properties, making it an identifiable impurity in levonorgestrel formulations.
Synthesis and Manufacturing
Synthetic Methods
The synthesis of Levonorgestrel EP Impurity V follows specific chemical processes outlined in scientific literature and patents. According to patent CN112079894B, the synthesis involves a three-stage reaction sequence :
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Aromatization Reaction: Starting with a precursor compound, an aromatization reaction is performed using an organic solvent (preferably acetonitrile), lithium bromide, and copper bromide at controlled temperatures.
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Methylation Reaction: The intermediate compound undergoes methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of potassium carbonate.
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Alkynylation Reaction: The final stage involves an alkynylation reaction where acetylene gas is introduced into an organic solvent containing alkaline substances at 0-5°C.
The complete synthetic pathway achieves a reported purity of approximately 78% (HPLC) with a yield of 72% .
Process Challenges and Considerations
The synthesis of Levonorgestrel EP Impurity V presents several challenges, including:
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Control of reaction conditions to minimize side reactions
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Generation of unwanted brominated impurities at the 2- and 4-positions of the aromatic ring
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Purification steps necessary to achieve pharmaceutical-grade purity
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Specific handling requirements for reactive reagents such as acetylene gas
These challenges necessitate rigorous process development and quality control measures to ensure consistent production of high-purity material.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) remains the primary analytical method for the detection and quantification of Levonorgestrel EP Impurity V in pharmaceutical preparations. Research has documented specific chromatographic conditions for optimal analysis :
Parameter | Condition |
---|---|
Column | Luna C18 analytical column (150 × 4.6 mm, 5 μm, 100 Å) |
Mobile Phase | Acetonitrile:Water (50:50, v/v) |
Flow Rate | 1.0 ml/min |
Injection Volume | 20 μl |
Detection Wavelength | 241 nm |
Retention Time | 8.5 ± 0.03 min |
Total Run Time | 15 min |
This method demonstrates good linearity in the concentration range of 2.6–15.6 μg/ml with a correlation coefficient (r) value of 0.9999, and achieves a precision within acceptable limits (RSD < 2%) .
Sample Preparation
Efficient extraction of Levonorgestrel EP Impurity V from pharmaceutical matrices typically involves:
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Dissolving the sample in tetrahydrofuran (THF)
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Sonicating for approximately 1 minute with intermittent shaking
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Diluting with appropriate solvent (typically acetonitrile) for HPLC analysis
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Filtering through a 0.22 μm syringe filter prior to injection
This approach allows for rapid sample preparation, making it suitable for both in-process quality checks and final product testing.
Applications in Pharmaceutical Industry
Role in Quality Control
Levonorgestrel EP Impurity V serves multiple critical functions in pharmaceutical quality control:
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Reference Standard: It functions as a primary reference material for identifying and quantifying potential impurities in levonorgestrel formulations .
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Method Validation: The compound is essential for analytical method validation, ensuring accurate detection of impurities in accordance with international standards .
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Stability Assessment: It helps in monitoring degradation pathways and stability profiles of levonorgestrel under various storage conditions.
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Process Control: During manufacturing, it serves as a marker for optimizing synthesis conditions to minimize impurity formation .
Regulatory Significance
The regulatory importance of Levonorgestrel EP Impurity V extends to several areas:
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Pharmacopoeial Standards: It is recognized in the European Pharmacopoeia as a specific impurity that must be controlled in levonorgestrel formulations .
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ICH Guidelines Compliance: Monitoring this impurity aligns with International Conference on Harmonization (ICH) guidelines for pharmaceutical impurities .
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ANDA and NDA Submissions: The compound is required for regulatory filings, including Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) .
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Toxicity Studies: It is utilized in comprehensive toxicity assessments of levonorgestrel formulations to establish safety profiles .
Specification | Value |
---|---|
Purity | > 95% (HPLC) |
Available Quantities | Milligrams to grams |
Form | Solid |
Storage Requirements | Store at -20°C, protect from light |
Shipping Conditions | Room temperature with appropriate containment |
Documentation | Certificate of Analysis, MSDS, Characterization Data |
Leading suppliers include SynThink Chemicals, Cleanchem Laboratories, Vulcanchem, and Veeprho, each providing comprehensive characterization data and certificates of analysis .
Comparison with Related Compounds
Other Related Impurities
The European Pharmacopoeia identifies multiple impurities associated with levonorgestrel, each with specific structural characteristics:
Impurity Designation | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Levonorgestrel EP Impurity B | 19914-67-1 | C₂₁H₂₈O₂ | 312.45 |
Levonorgestrel EP Impurity C | 1337972-89-0 | C₂₃H₂₈O | 320.47 |
Levonorgestrel EP Impurity G | 87585-03-3 | C₂₁H₂₈O₃ | 328.45 |
Levonorgestrel EP Impurity H | 55555-97-0 | C₂₁H₂₈O₃ | 328.45 |
Levonorgestrel EP Impurity I | 20402-62-4 | C₂₁H₂₈O₃ | 328.45 |
Levonorgestrel EP Impurity J | 1175109-63-3 | C₂₁H₂₆O₃ | 326.43 |
Levonorgestrel EP Impurity L | 21800-83-9 | C₁₉H₂₆O₂ | 286.41 |
Levonorgestrel EP Impurity M | 51087-61-7 | C₂₁H₂₆O₂ | 310.43 |
Levonorgestrel EP Impurity S | 176254-10-7 | C₂₂H₃₀O₂ | 326.47 |
Levonorgestrel EP Impurity U | 68-22-4 | C₂₀H₂₆O₂ | 298.42 |
Levonorgestrel EP Impurity W | 155683-59-3 | C₂₂H₂₆O | 306.44 |
This family of related impurities requires monitoring and control during the manufacturing and quality assessment of levonorgestrel formulations .
Research Applications
Analytical Method Development
Levonorgestrel EP Impurity V plays a critical role in developing and validating analytical methods for levonorgestrel formulations. Recent research has focused on rapid extraction techniques and HPLC methods optimization to overcome limitations of traditional time-consuming procedures .
For instance, improvements in sample preparation have reduced extraction times from 48 hours to just minutes, significantly enhancing efficiency for in-process quality checks during production .
Formulation Development
The compound is instrumental in monitoring impurity profiles during the formulation development of various levonorgestrel delivery systems, including:
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Oral contraceptive tablets
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Intrauterine systems (IUS)
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Implantable contraceptive devices
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Emergency contraceptive formulations
Studies indicate that controlling Levonorgestrel EP Impurity V levels is particularly important in silicone-based intrauterine systems, where formulation stability and drug release characteristics can be affected by impurity profiles .
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